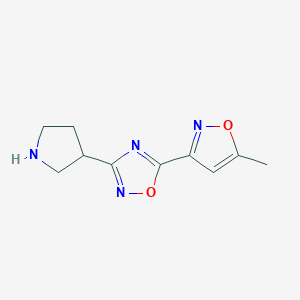
1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-5-carbaldehyde
Vue d'ensemble
Description
The compound “1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-5-carbaldehyde” is a derivative of "3-Fluoro-4-methoxybenzyl alcohol" . This compound has a molecular weight of 156.16 and is typically in liquid form .
Synthesis Analysis
While specific synthesis methods for “1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-5-carbaldehyde” were not found, related compounds such as “3-Fluoro-4-methoxybenzyl alcohol” and “3-Fluoro-4-methoxybenzyl chloride” are used in various chemical reactions .
Applications De Recherche Scientifique
Synthesis and Characterization
1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-5-carbaldehyde and its derivatives play a significant role in the field of organic synthesis and chemical intermediates. For instance, the synthesis and characterization of new 4-Methyl-5-Imidazole Carbaldehyde Derivatives demonstrate the compound's utility as a building block in medicinal chemistry. These derivatives are synthesized starting from 4-methyl-1H-imidazole-5-carbaldehyde, showcasing the versatility of imidazole carbaldehydes in synthesizing various biologically important molecules (Orhan et al., 2019).
Synthesis of Novel Compounds
The compound and its related structures are used in the synthesis of novel compounds with potential biological activities. For example, a study on the synthesis and antimicrobial activity of novel imidazole-bearing isoxazole derivatives utilized 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, demonstrating the compound's relevance in creating new antimicrobial agents (Maheta et al., 2012).
Luminescence Sensing
Additionally, derivatives of 1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-5-carbaldehyde are explored in the development of luminescence sensors. Research on lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate has shown these complexes' ability to serve as selective fluorescence sensors for benzaldehyde derivatives, highlighting the compound's application in chemical sensing and detection (Shi et al., 2015).
Antileukemic Activity
The chemical's derivatives have also been investigated for their antileukemic activity. A study synthesizing 4-methoxybenzyl derivatives bearing imidazo[2,1-b][1,3,4]thiadiazole revealed compounds with significant cytotoxic effects against leukemia cell lines, showcasing the potential therapeutic applications of these derivatives (Choodamani et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)methyl]imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-17-12-3-2-9(4-11(12)13)6-15-8-14-5-10(15)7-16/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGMXDXXEFXOAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=NC=C2C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol](/img/structure/B1478542.png)
![4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478545.png)
![4-Chloro-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1478546.png)
![1-(8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-yl)azetidin-3-amine](/img/structure/B1478549.png)
![2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478550.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol](/img/structure/B1478551.png)

![3-(piperidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1478556.png)
